Cas no 2172125-48-1 (3-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidine-3-carboxylic acid)

3-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidine-3-carboxylic acid
- EN300-1493210
- 3-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]piperidine-3-carboxylic acid
- 2172125-48-1
-
- インチ: 1S/C27H32N2O5/c1-4-27(24(31)32)14-9-15-29(17-27)23(30)26(2,3)28-25(33)34-16-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h5-8,10-13,22H,4,9,14-17H2,1-3H3,(H,28,33)(H,31,32)
- InChIKey: GKOWMVYHOQWPDQ-UHFFFAOYSA-N
- ほほえんだ: OC(C1(CC)CN(C(C(C)(C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCC1)=O
計算された属性
- せいみつぶんしりょう: 464.23112213g/mol
- どういたいしつりょう: 464.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 7
- 複雑さ: 761
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
3-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1493210-50mg |
3-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]piperidine-3-carboxylic acid |
2172125-48-1 | 50mg |
$707.0 | 2023-09-28 | ||
Enamine | EN300-1493210-1.0g |
3-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]piperidine-3-carboxylic acid |
2172125-48-1 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1493210-250mg |
3-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]piperidine-3-carboxylic acid |
2172125-48-1 | 250mg |
$774.0 | 2023-09-28 | ||
Enamine | EN300-1493210-2.5g |
3-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]piperidine-3-carboxylic acid |
2172125-48-1 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1493210-5.0g |
3-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]piperidine-3-carboxylic acid |
2172125-48-1 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1493210-2500mg |
3-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]piperidine-3-carboxylic acid |
2172125-48-1 | 2500mg |
$1650.0 | 2023-09-28 | ||
Enamine | EN300-1493210-10000mg |
3-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]piperidine-3-carboxylic acid |
2172125-48-1 | 10000mg |
$3622.0 | 2023-09-28 | ||
Enamine | EN300-1493210-1000mg |
3-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]piperidine-3-carboxylic acid |
2172125-48-1 | 1000mg |
$842.0 | 2023-09-28 | ||
Enamine | EN300-1493210-5000mg |
3-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]piperidine-3-carboxylic acid |
2172125-48-1 | 5000mg |
$2443.0 | 2023-09-28 | ||
Enamine | EN300-1493210-0.05g |
3-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]piperidine-3-carboxylic acid |
2172125-48-1 | 0.05g |
$2829.0 | 2023-06-05 |
3-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidine-3-carboxylic acid 関連文献
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
3-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidine-3-carboxylic acidに関する追加情報
Introduction to 3-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidine-3-carboxylic acid (CAS No. 2172125-48-1)
3-Ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidine-3-carboxylic acid (CAS No. 2172125-48-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of piperidine and features a unique combination of functional groups that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 3-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidine-3-carboxylic acid is characterized by a piperidine ring, an ethyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is commonly used in peptide synthesis to protect the amino group during the synthesis process, ensuring that only the desired reactions occur. This makes the compound highly versatile in synthetic chemistry and drug development.
Recent studies have highlighted the potential of 3-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidine-3-carboxylic acid in various therapeutic areas. One notable application is in the development of inhibitors for specific enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent inhibitory activity against certain proteases, which are key targets in the treatment of viral infections and cancer.
In addition to its enzymatic inhibition properties, 3-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidine-3-carboxylic acid has also been explored for its potential as a prodrug. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes in the body. This approach can enhance the bioavailability and reduce the toxicity of therapeutic agents, making them more effective and safer for patients.
The synthesis of 3-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidine-3-carboxylic acid involves several steps, including the protection of functional groups, coupling reactions, and deprotection. The Fmoc group is typically introduced using Fmoc chloride, followed by subsequent reactions to form the desired product. The detailed synthetic route has been documented in various scientific publications, providing a robust foundation for further research and development.
In terms of pharmacological properties, studies have demonstrated that 3-ethyl-1-2-{(9H-fluoren-9-yloxycarbonyl)amino}-2-methylpropanoylpiperidine carboxylic acid exhibits good solubility and stability under physiological conditions. These characteristics are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain its therapeutic efficacy over time.
The safety profile of 3-Ethyl-N-{[(9H-fluoren 9 yl) methoxy carbonyl] amino}-N-methyl 3-(pyrrolidin 1 ylcarbonyl) propanamide has also been evaluated through preclinical studies. Toxicity assessments have shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. These findings provide a strong basis for advancing the compound into clinical trials.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-Ethyl-N-{[(9H-fluoren 9 yl) methoxy carbonyl] amino}-N-methyl 3-(pyrrolidin 1 ylcarbonyl) propanamide in human subjects. Early results from phase I trials have been promising, with no significant safety concerns reported. The compound is being tested for its potential to treat various conditions, including viral infections and cancer.
In conclusion, 3-Ethyl-N-{[(9H-fluoren 9 yl) methoxy carbonyl] amino}-N-methyl 3-(pyrrolidin 1 ylcarbonyl) propanamide (CAS No. 2172125-48-1) represents a promising candidate in the field of medicinal chemistry and pharmaceutical research. Its unique molecular structure, coupled with its potential therapeutic applications, makes it an exciting area of ongoing investigation. As research continues to advance, it is anticipated that this compound will play a significant role in the development of new and effective treatments for various diseases.
2172125-48-1 (3-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidine-3-carboxylic acid) 関連製品
- 1805258-85-8(4-(Difluoromethyl)-3-hydroxy-2-iodopyridine-5-sulfonyl chloride)
- 2171614-36-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methoxybutanamido-3-methyloxolane-3-carboxylic acid)
- 1342130-34-0(2-amino-2-methyl-3-phenoxypropan-1-ol)
- 2198093-15-9(2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine)
- 1098070-03-1(2-((3-Bromophenyl)thio)ethanamine)
- 23942-11-2(2-amino-5-benzyl-6-methylpyrimidin-4(3H)-one)
- 66424-91-7(2-(chloromethyl)-4-methyl-1-nitrobenzene)
- 941955-76-6(3,4-dimethoxy-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide)
- 2549052-70-0(5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine)
- 2229071-27-4(1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acid)




